molecular formula C15H16ClN5O4 B10949236 4-chloro-N-[3-(morpholin-4-ylmethyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide

4-chloro-N-[3-(morpholin-4-ylmethyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10949236
M. Wt: 365.77 g/mol
InChI Key: CQGINEYVCYWUBW-UHFFFAOYSA-N
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Description

4-Chloro-N-[3-(morpholinomethyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a morpholinomethyl group, a nitro group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(morpholinomethyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The chloro group is introduced via a chlorination reaction using thionyl chloride or phosphorus pentachloride.

    Attachment of the morpholinomethyl group: This step involves the reaction of the chlorinated pyrazole with morpholine in the presence of a base such as sodium hydride.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[3-(morpholinomethyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-[3-(morpholinomethyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(morpholinomethyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholinomethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact molecular pathways involved depend on the specific biological context and the nature of the target cells or organisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[3-(morpholinomethyl)phenyl]nicotinamide
  • 4-Chloro-3-(morpholinomethyl)phenylboronic acid

Uniqueness

4-Chloro-N-[3-(morpholinomethyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C15H16ClN5O4

Molecular Weight

365.77 g/mol

IUPAC Name

4-chloro-N-[3-(morpholin-4-ylmethyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H16ClN5O4/c16-12-13(18-19-14(12)21(23)24)15(22)17-11-3-1-2-10(8-11)9-20-4-6-25-7-5-20/h1-3,8H,4-7,9H2,(H,17,22)(H,18,19)

InChI Key

CQGINEYVCYWUBW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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